![molecular formula C28H22O5 B1249472 Marchantinquinone](/img/structure/B1249472.png)
Marchantinquinone
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Overview
Description
Marchantinquinone is a natural product found in Reboulia hemisphaerica with data available.
Scientific Research Applications
Total Synthesis
The first synthesis of Marchantinquinone, a bisbibenzylic diether with a quinone structure, was reported by López, Pandolfi, and Seoane (2000). This compound, derived from extracts of Reboulia hemisphaerica, has exhibited a wide range of biological activities and is notable for its unique structure among Bryophytes (López, Pandolfi, & Seoane, 2000).
Biological Activities
Marchantinquinone and related compounds have been studied for their diverse biological activities. For instance, Emodin, a derivative, has been found to exert antiproliferative effects on various cancer cell lines, and its molecular mechanism is linked to apoptosis induction through caspase activation in human cervical cancer cells (Srinivas et al., 2003). Additionally, Emodin's role in inflammatory disorders and cancer, through its interaction with major molecular targets like NF-κB, has been documented, highlighting its therapeutic potential (Shrimali et al., 2013).
Pharmacology and Toxicology
The pharmacological and toxicological profile of Emodin, another anthraquinone derivative, has been reviewed, emphasizing its potential as a drug for diseases like cancer, diabetes, and neurodegenerative disorders (Cui et al., 2020).
Chemical Analysis
Research on the liverwort Marchantia debilis identified marchantinquinone-1′-methyl ether along with other bis-bibenzyls, marking the first chemical analysis of this African liverwort and highlighting the presence of bis-bibenzyls with a quinone moiety in the Marchantia genus (Anchang et al., 2016).
properties
Product Name |
Marchantinquinone |
---|---|
Molecular Formula |
C28H22O5 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-hydroxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),18,24,27-undecaene-17,20-dione |
InChI |
InChI=1S/C28H22O5/c29-24-14-15-26(31)28-23(24)12-8-18-6-10-21(11-7-18)32-27-17-20(9-13-25(27)30)5-4-19-2-1-3-22(16-19)33-28/h1-3,6-7,9-11,13-17,30H,4-5,8,12H2 |
InChI Key |
RZDIKGWHRSOWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C=CC2=O)OC3=CC=CC(=C3)CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5 |
synonyms |
marchantinquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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